molecular formula C12H18ClN3S B1493004 6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine CAS No. 2097973-77-6

6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine

Cat. No.: B1493004
CAS No.: 2097973-77-6
M. Wt: 271.81 g/mol
InChI Key: NKZJNLLEFRKVIH-UHFFFAOYSA-N
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Description

6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18ClN3S and its molecular weight is 271.81 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molluscicidal Properties

The compound's derivatives have been evaluated for their efficacy against mollusks, specifically targeting the intermediate host of schistosomiasis, B. alexandrina snails. The research involved synthesizing a range of thiazolopyrimidine derivatives, demonstrating a methodological approach to potentially controlling schistosomiasis through chemical intervention (El-bayouki & Basyouni, 1988).

Antihypertensive Activity

A series of pyridopyrimidin-7-amine derivatives were prepared and evaluated for their antihypertensive effects. Notably, a derivative demonstrated the ability to gradually and sustainably lower blood pressure in hypertensive rats to normotensive levels, indicating the potential for therapeutic application in hypertension management (Bennett et al., 1981).

Nonlinear Optical (NLO) Properties

A study explored the electronic and optical properties of thiopyrimidine derivatives, revealing their promising applications in nonlinear optics (NLO) and optoelectronic technologies. This includes a comprehensive analysis of their structural parameters, vibrational analyses, and NLO properties, emphasizing their suitability for high-tech applications (Hussain et al., 2020).

Corrosion Inhibition

Research on pyrimidinic Schiff bases demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study provided insights into the molecular mechanisms of corrosion inhibition and the potential for industrial application in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).

Antimicrobial and Antitubercular Activities

Compounds synthesized from pyrimidine derivatives have been evaluated for their antimicrobial and antitubercular properties, showing significant activity against various bacterial strains and Mycobacterium tuberculosis. These findings highlight the potential for developing new therapeutic agents to combat infectious diseases (Rahmouni et al., 2016).

Properties

IUPAC Name

6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3S/c1-3-16(10-4-6-17-7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZJNLLEFRKVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSCC1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine
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6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine
Reactant of Route 3
6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine
Reactant of Route 4
6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine
Reactant of Route 5
6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine
Reactant of Route 6
6-chloro-N-ethyl-2-methyl-N-(thian-4-yl)pyrimidin-4-amine

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